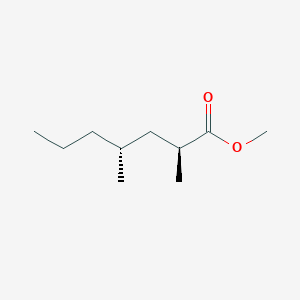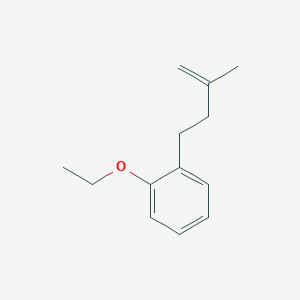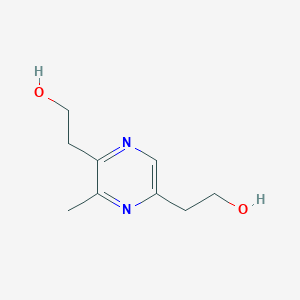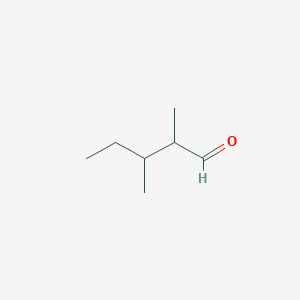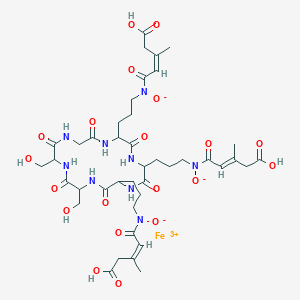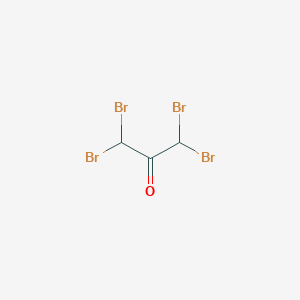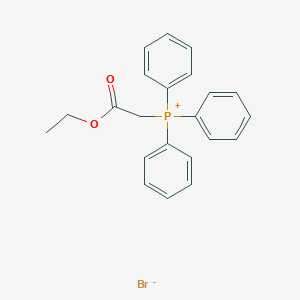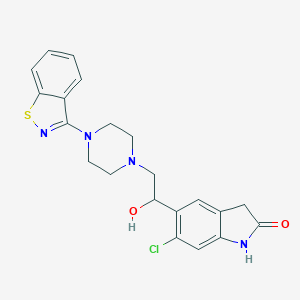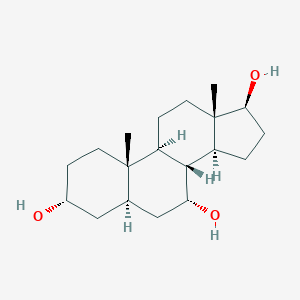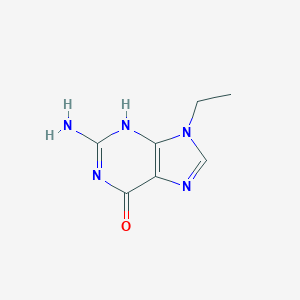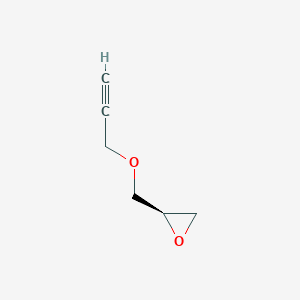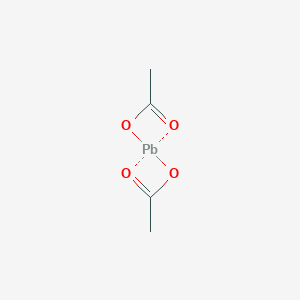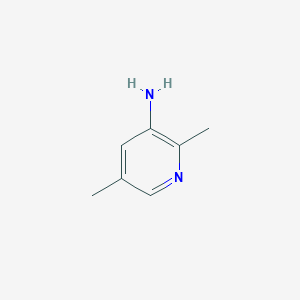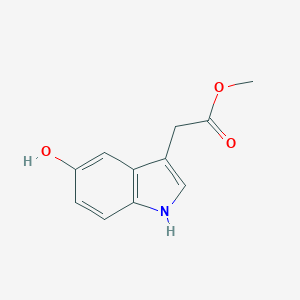![molecular formula C14H15NO3 B106017 Phenol, 4-[2-(2-pyridinyloxy)propoxy]- CAS No. 142346-93-8](/img/structure/B106017.png)
Phenol, 4-[2-(2-pyridinyloxy)propoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, is a chemical compound that is part of a broader class of molecules that have been studied for various biological and chemical properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been investigated. For instance, pyridinol derivatives have been synthesized and studied for their antioxidant properties, as well as their potential as aldose reductase inhibitors . Additionally, metal complexes involving pyridylazo phenol derivatives have been explored, indicating the potential for complexation and chelation properties of related compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include condensation, cycloaddition, and substitution reactions. For example, the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives involves the introduction of hydroxy groups and side chains to enhance inhibitory potency . Similarly, the synthesis of metal complexes with pyridylazo phenol derivatives is achieved through condensation reactions . The synthesis of electroactive phenol-based polymers and other phenolic derivatives typically involves reactions such as oxidative polycondensation and the use of catalysts for coupling reactions .
Molecular Structure Analysis
The molecular structure of phenolic compounds and their derivatives is often characterized using techniques such as FT-IR, UV–vis, and NMR spectroscopy. Quantum chemical calculations, including density functional theory (DFT), are used to predict and analyze the molecular structure, bond lengths, angles, and other parameters . These studies help in understanding the intramolecular interactions and the stability of the compounds.
Chemical Reactions Analysis
Phenolic derivatives participate in various chemical reactions, including those that lead to the formation of metal complexes and polymers. The reactivity of these compounds can be influenced by the presence of substituents on the phenol moiety, which can affect their electron-donating or withdrawing properties . Theoretical studies, such as molecular docking, can predict the biological interactions of these compounds, which is crucial for understanding their potential as inhibitors or antioxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic derivatives, such as solubility, thermal stability, and electrical conductivity, are important for their practical applications. These properties are often investigated using techniques like TG–DTA, DSC, GPC, and fluorescence measurements . The antioxidant properties of pyridinol derivatives, for example, are assessed through their reactivity towards peroxyl radicals in autoxidation reactions . Theoretical calculations also provide insights into the electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential (MEP), which are indicative of the reactivity and stability of the compounds .
科学的研究の応用
Antioxidant and Anti-inflammatory Applications
Phenolic compounds are renowned for their potent antioxidant and anti-inflammatory activities. The conjugation of p-coumaric acid, a phenolic acid, enhances its biological activities, showcasing significant antioxidant, anti-cancer, antimicrobial, antivirus, and anti-inflammatory effects (Pei et al., 2016). Similarly, chlorogenic acid (CGA) exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and neuroprotective effects (Naveed et al., 2018).
Environmental Impact and Remediation
The sorption behavior of phenoxy herbicides in the environment has been analyzed, indicating that soil organic matter and iron oxides are critical sorbents (Werner et al., 2012). Moreover, the review on techniques for phenol removal from wastewater highlights the efficiency of both conventional and advanced treatment methods, underscoring the environmental significance of phenolic compounds in pollution control (Cordova Villegas et al., 2016).
Biological Activity and Health Implications
Research on prenylated phenolic compounds has revealed their significant anti-inflammatory potential, both in vitro and in vivo, suggesting that these compounds could serve as lead substances for the development of new anti-inflammatory drugs (Brezáni et al., 2017). The inhibitory mechanism against oxidative stress of caffeic acid, another phenolic compound, further exemplifies the biological relevance of these compounds in protecting against pathophysiological disturbances caused by reactive oxygen species (Khan et al., 2016).
Technological and Industrial Applications
The stabilization of polymers through natural antioxidants derived from phenolic compounds has been explored, indicating the potential for more environmentally friendly and health-conscious alternatives to traditional synthetic additives (Kirschweng et al., 2017).
特性
IUPAC Name |
4-(2-pyridin-2-yloxypropoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11(18-14-4-2-3-9-15-14)10-17-13-7-5-12(16)6-8-13/h2-9,11,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXMCPZWLJVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)O)OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567014 |
Source


|
| Record name | 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- | |
CAS RN |
142346-93-8 |
Source


|
| Record name | 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

